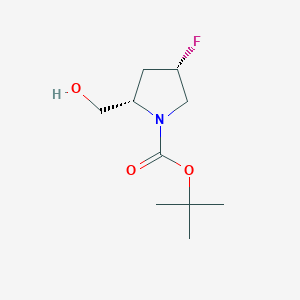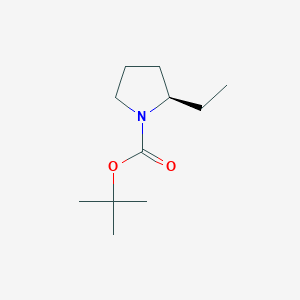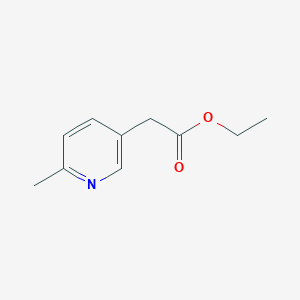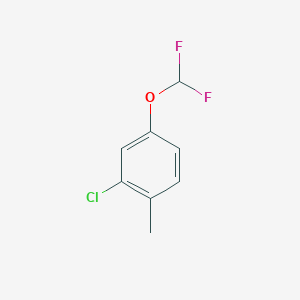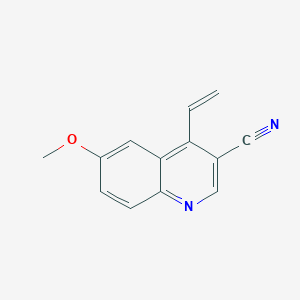
6-Methoxy-4-vinylquinoline-3-carbonitrile
説明
“6-Methoxy-4-vinylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C13H10N2O . It’s used in various fields of research, including organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular structure of “6-Methoxy-4-vinylquinoline-3-carbonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 210.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-4-vinylquinoline-3-carbonitrile” include a molecular weight of 210.23 . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved information.科学的研究の応用
Chemical Reactivity and Synthesis
The reactivity of similar quinoline derivatives like 6-methylchromone-3-carbonitrile has been extensively studied, indicating the versatility of these compounds in chemical synthesis. Such derivatives can undergo various reactions with nucleophilic reagents, leading to the formation of a wide range of heterocyclic systems, which are crucial in medicinal chemistry and materials science (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition
Quinoline derivatives, including 6-Methoxy-4-vinylquinoline-3-carbonitrile, have been recognized for their corrosion inhibition properties. Computational studies suggest that these compounds can effectively inhibit the corrosion of metals such as iron, making them valuable in industrial applications to prolong the lifespan of metal structures (Erdoğan et al., 2017).
Antimicrobial Properties
There is research indicating that 6-methoxyquinoline-3-carbonitrile derivatives can be synthesized for antimicrobial applications. These derivatives have been tested against a range of bacterial and fungal species, showing moderate activity. This suggests their potential in developing new antimicrobial agents (Hagrs et al., 2015).
Fluorescence and Nonlinear Optical Properties
Quinoline derivatives are also studied for their fluorescent properties and potential in nonlinear optical applications. For instance, blue-emitting quinoline derivatives have been synthesized and their spectroscopic and physicochemical parameters analyzed. These compounds show promise in various technological applications due to their distinct optical properties (Afzal et al., 2016).
特性
IUPAC Name |
4-ethenyl-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-3-11-9(7-14)8-15-13-5-4-10(16-2)6-12(11)13/h3-6,8H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMXWYGJPOKJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-vinylquinoline-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


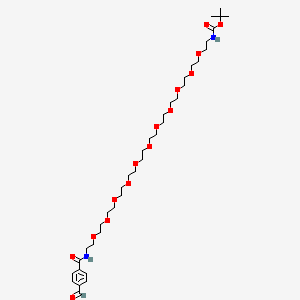
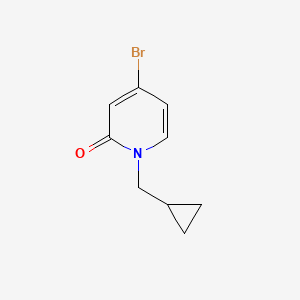
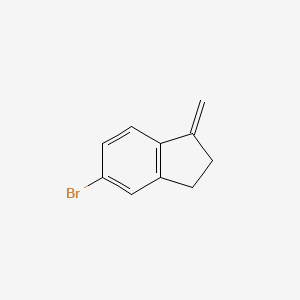
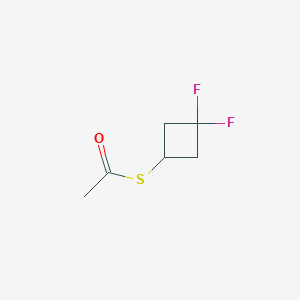
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
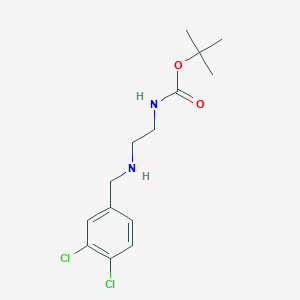
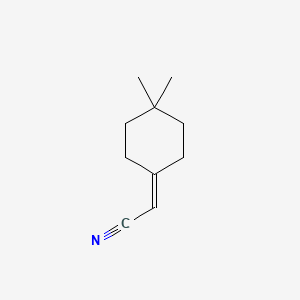
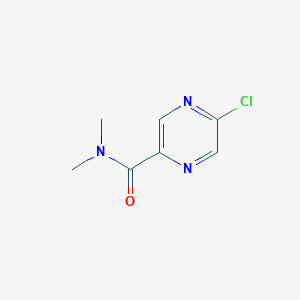
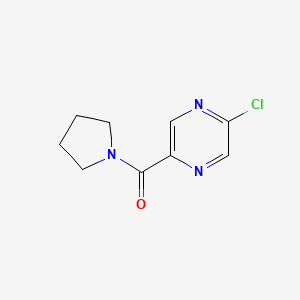
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
